Product packaging for Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH(Cat. No.:)

Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH

Cat. No.: B1644917
M. Wt: 783.9 g/mol
InChI Key: OTRRBKCIJWVFFY-YDAXCOIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Protection Strategies in Chemical Peptide Synthesis

The journey of peptide synthesis has been marked by the continuous innovation of protecting group strategies, moving from early solution-phase methods to highly efficient automated solid-phase peptide synthesis (SPPS). researchgate.net This evolution was driven by the need for higher yields, greater purity, and the ability to construct longer and more complex peptides.

The landscape of peptide synthesis was revolutionized by two key N-terminal α-amino protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

The Boc strategy , pioneered in the early days of SPPS, utilizes the acid-labile Boc group. researchgate.net Its removal requires treatment with an acid, such as trifluoroacetic acid (TFA). researchgate.net The permanent protecting groups for amino acid side chains, typically benzyl (B1604629) (Bzl)-based, are removed at the end of the synthesis using a much stronger acid like hydrogen fluoride (B91410) (HF). nih.gov While foundational, the repeated use of acid for Boc removal and the harsh final cleavage step can lead to degradation of sensitive peptides. researchgate.netnih.gov

The Fmoc strategy was introduced by Louis A. Carpino in 1970 and later adapted for solid-phase use. nih.gov The Fmoc group is base-labile, meaning it is removed under mild basic conditions, most commonly with piperidine (B6355638). researchgate.net This approach allows for the use of acid-labile groups for side-chain protection (like tert-butyl, tBu), which can be cleaved simultaneously with the peptide from the resin using TFA. wuxiapptec.com The milder conditions of the Fmoc strategy made it highly popular and more suitable for a wider range of peptides, including those with modifications like glycosylation that are unstable in strong acid. iris-biotech.deorganic-chemistry.org Today, Fmoc chemistry is the most widely used method in both research and commercial settings. researchgate.netpeptide.com

StrategyN-α ProtectionDeprotection ConditionSide-Chain ProtectionFinal Cleavage
Boc Chemistry Boc (tert-butyloxycarbonyl)Acid (e.g., TFA)Benzyl-based (Bzl)Strong Acid (e.g., HF)
Fmoc Chemistry Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., Piperidine)tert-Butyl-based (tBu)Acid (e.g., TFA)

The concept of orthogonality is fundamental to the synthesis of complex molecules. mdpi.com An orthogonal protection strategy involves using multiple protecting groups that can be removed under different, specific chemical conditions without affecting the others. peptide.comCurrent time information in Bangalore, IN. This allows for the selective deprotection and modification of different parts of a molecule in a planned sequence. sigmaaldrich.combeilstein-journals.org

The Fmoc/tBu strategy is a classic example of a truly orthogonal system: the base-labile Fmoc group can be removed repeatedly during chain elongation without affecting the acid-labile tBu side-chain protecting groups. nih.govwuxiapptec.com The compound Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH is a sophisticated embodiment of this principle. It contains three distinct protecting groups with different lability profiles:

Boc group: Protects the N-terminus of the serine and is removed by acid. sigmaaldrich.com

Fmoc group: Protects the N-terminus of the asparagine that is ester-linked to the serine side-chain. It is removed by base. sigmaaldrich.com

Trt (trityl) group: Protects the side-chain amide of asparagine and is labile to mild acid. wuxiapptec.comnih.gov

This arrangement allows a chemist to selectively expose different reactive sites on the dipeptide unit at various stages of a complex synthesis, showcasing a multi-layered orthogonal design. sigmaaldrich.comnih.gov

Protecting GroupAbbreviationLabilityTypical Use in this compound
tert-ButyloxycarbonylBocAcidN-terminal protection of Serine
9-FluorenylmethyloxycarbonylFmocBaseN-terminal protection of Asparagine
TritylTrtMild AcidSide-chain protection of Asparagine

Significance of Non-Standard Building Blocks in Modern Peptide Synthesis

While the 20 standard proteinogenic amino acids are the primary components of proteins, the use of non-standard or non-canonical amino acids has become a powerful tool in medicinal chemistry and materials science. These unique building blocks, which can be chemically synthesized, allow for the creation of peptides with enhanced properties, such as increased stability, higher activity, and novel functions. The dipeptide this compound serves as an advanced, non-standard building block designed to solve specific synthetic problems.

Despite the success of SPPS, significant challenges remain, particularly with sequences known as "difficult peptides". These sequences are often prone to aggregation on the solid support, where the growing peptide chains fold and stick together, preventing reagents from reaching the reaction site and leading to incomplete reactions and low yields.

This compound is designed to address several of these challenges:

Aggregation: The structure of this building block is a type of O-acyl isopeptide, or depsipeptide. Incorporating such structures, which temporarily alter the peptide backbone, is a known and effective strategy to disrupt the hydrogen bonding patterns that cause aggregation during synthesis. The native peptide bond is then reformed during the final acid cleavage step.

Solubility and Side Reactions: Asparagine (Asn) is a notoriously difficult amino acid. The unprotected side-chain amide can cause aggregation, and Fmoc-Asn-OH itself has very poor solubility. nih.gov Protecting the side-chain amide with a bulky Trityl (Trt) group significantly improves the solubility of the building block and prevents side reactions. nih.gov Using a pre-formed dipeptide further simplifies the synthetic process by reducing the number of individual coupling steps.

By mitigating problems of aggregation and side reactions, advanced building blocks like this compound enable the successful assembly of complex peptides that would otherwise be difficult or impossible to synthesize. This is particularly relevant for:

Hydrophobic Peptides: Sequences rich in hydrophobic amino acids have a high tendency to aggregate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H45N3O9 B1644917 Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH

Properties

Molecular Formula

C46H45N3O9

Molecular Weight

783.9 g/mol

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C46H45N3O9/c1-45(2,3)58-44(55)48-39(41(51)52)29-56-42(53)38(47-43(54)57-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-40(50)49-46(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,37-39H,27-29H2,1-3H3,(H,47,54)(H,48,55)(H,49,50)(H,51,52)/t38-,39-/m0/s1

InChI Key

OTRRBKCIJWVFFY-YDAXCOIMSA-N

SMILES

CC(C)(C)OC(=O)NC(COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

Structural and Functional Aspects of Boc L Ser Fmoc L Asn Trt Oh As an Isoacyl Dipeptide

Chemical Architecture and Stereochemical Configuration

Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH is a chiral molecule, with its stereochemical integrity being paramount to its function in synthesizing biologically active peptides. The compound's precise three-dimensional arrangement is dictated by the inherent chirality of its constituent amino acid residues, L-serine and L-asparagine.

L-Serine and L-Asparagine Residues in the Construct

The foundational framework of this dipeptide derivative is built upon two naturally occurring proteinogenic amino acids: L-serine (Ser) and L-asparagine (Asn). The "L" designation in their names signifies that they possess the levorotatory configuration, which is the predominant enantiomeric form found in nature. This specific stereochemistry is crucial for the final peptide to adopt its correct three-dimensional structure and exhibit biological activity.

L-serine is characterized by a side chain containing a primary alcohol (-CH₂OH), while L-asparagine features a carboxamide group (-CH₂CONH₂) in its side chain. In the context of this compound, these side chains are not passive components; they are actively involved in the unique structural arrangement and the strategic protection scheme of the molecule.

Ester Linkage at the Serine Side Chain (O-acylation)

A defining feature of this compound is its isoacyl or depsipeptide structure. Instead of the conventional peptide bond where the carboxyl group of one amino acid is linked to the α-amino group of the next, here the Fmoc-L-Asn(Trt) moiety is attached to the L-serine residue via an ester linkage to the oxygen atom of the serine side chain. This O-acylation results in the peptide chain being extended from the serine side chain rather than its α-amino group. peptide.compeptide.com

This structural modification disrupts the regular hydrogen bonding patterns that often lead to the aggregation of peptide chains during synthesis, particularly in hydrophobic sequences. peptide.compeptide.com These depsipeptides are stable under the acidic conditions typically used for purification by high-performance liquid chromatography (HPLC). peptide.compeptide.com Following purification, a simple adjustment of the pH to 7.4 or higher triggers an O-to-N acyl shift, which seamlessly rearranges the ester bond to a native peptide bond, yielding the desired final peptide sequence in high purity. peptide.compeptide.com

Role of Constituent Protecting Groups

The efficacy of this compound as a building block in peptide synthesis is critically dependent on its three protecting groups. These groups temporarily block reactive sites on the molecule, preventing unwanted side reactions and allowing for the controlled, stepwise addition of amino acids to the growing peptide chain. The selection of Boc, Fmoc, and Trt groups provides an orthogonal protection strategy, meaning each can be selectively removed under different chemical conditions without affecting the others. iris-biotech.de

Nα-tert-Butyloxycarbonyl (Boc) Group

The Nα-tert-Butyloxycarbonyl (Boc) group is attached to the α-amino group of the L-serine residue. The Boc group is a widely used protecting group in peptide synthesis due to its stability under a broad range of chemical conditions and its facile removal under mildly acidic conditions. springernature.com Typically, a solution of trifluoroacetic acid (TFA) is used to deprotect the Boc group, leaving other protecting groups like Fmoc and Trt intact. creative-peptides.com This acid-labile nature is a cornerstone of the Boc/Bzl protection strategy in SPPS. springernature.comku.dknih.gov

Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Group on Asparagine

The Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) group protects the α-amino group of the L-asparagine residue. The Fmoc group is the defining feature of the widely adopted Fmoc/tBu SPPS strategy. researchgate.net It is stable under acidic conditions but can be readily cleaved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.com This base-lability is orthogonal to the acid-lability of the Boc and Trt groups, allowing for selective deprotection and chain elongation.

Nγ-Trityl (Trt) Protection of Asparagine Side Chain Amide

The side chain amide of L-asparagine is protected by the triphenylmethyl (Trt) group. The bulky Trt group serves two primary purposes. First, it prevents potential side reactions involving the amide nitrogen during peptide synthesis. peptide.com Second, it significantly improves the solubility of the asparagine derivative. peptide.comchemimpex.com Unprotected Fmoc-Asn-OH has notoriously low solubility in common SPPS solvents, which can hinder coupling efficiency. The addition of the Trt group makes the derivative, Fmoc-Asn(Trt)-OH, much more soluble and easier to handle. peptide.com The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as 95% TFA. iris-biotech.depeptide.com

Protecting Group Abbreviation Protected Functional Group Deprotection Condition Chemical Stability
tert-ButyloxycarbonylBocNα-amino group of L-serineMild acid (e.g., Trifluoroacetic acid)Stable to bases and catalytic hydrogenation
9-FluorenylmethoxycarbonylFmocNα-amino group of L-asparagineMild base (e.g., Piperidine in DMF)Stable to acids
TritylTrtNγ-amide group of L-asparagineStrong acid (e.g., 95% Trifluoroacetic acid)Stable to bases

Classification as an Isoacyl Dipeptide (Depsipeptide Building Block)

This compound is classified as an isoacyl dipeptide, a specialized building block utilized in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation. bachem.compeptide.com Isoacyl dipeptides are depsipeptides, which are peptide analogues where one or more of the amide bonds are replaced by ester bonds. nih.govrsc.org In the structure of this compound, the Fmoc-L-Asn(Trt) moiety is acylated to the side chain hydroxyl group of the Boc-L-Serine, forming an ester linkage. merckmillipore.com This temporary modification of the peptide backbone disrupts the inter- and intra-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation during peptide synthesis. peptide.compeptide.com

The use of isoacyl dipeptides like this compound is particularly advantageous in the synthesis of "difficult sequences," which are often hydrophobic or prone to aggregation. bachem.comnih.gov By incorporating this building block, the growing peptide chain is temporarily converted into a depsipeptide. merckmillipore.com This depsipeptide form exhibits increased solubility and a reduced tendency for aggregation, which facilitates more efficient and successful peptide synthesis. merckmillipore.compeptide.com Following the completion of the synthesis and cleavage from the solid support, the depsipeptide can be readily converted to the native peptide sequence through an O- to N-acyl shift under slightly basic conditions (pH ≥ 7.4). peptide.compeptide.com This process allows for the purification of the more soluble depsipeptide, which can be a significant advantage when the native peptide is difficult to handle due to poor solubility. merckmillipore.com

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 944283-17-4
Molecular Formula C46H45N3O9
Molecular Weight 783.86 g/mol
Synonyms Boc-Ser(FMoc-Asn(Trt))-OH, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoyl]oxy}propanoic acid

Distinction from Pseudoproline Dipeptides

While both isoacyl dipeptides and pseudoproline dipeptides are employed in SPPS to disrupt peptide aggregation, they are structurally and functionally distinct. merckmillipore.com The primary difference lies in the nature of the temporary modification to the peptide backbone. bachem.com

Isoacyl dipeptides, such as this compound, feature an ester bond formed between the side-chain hydroxyl group of a serine or threonine residue and the carboxyl group of the preceding amino acid. merckmillipore.commerckmillipore.com This modification introduces a "kink" in the peptide chain that disrupts the formation of regular secondary structures. merckmillipore.com The resulting depsipeptide is stable under the acidic conditions typically used for cleavage from the resin and for HPLC purification. peptide.compeptide.com

In contrast, pseudoproline dipeptides involve the formation of a reversible oxazolidine ring. bachem.commerckmillipore.com This is achieved by reacting the side-chain hydroxyl of a serine or threonine with an aldehyde or ketone, which then forms a cyclic structure with the backbone nitrogen. bachem.com This also introduces a significant conformational change that hinders aggregation. merckmillipore.com Unlike the ester bond in isoacyl dipeptides, the oxazolidine ring in pseudoproline dipeptides is cleaved by trifluoroacetic acid (TFA) during the final cleavage step, directly yielding the native peptide sequence. bachem.commerckmillipore.com

A key practical difference is the nature of the product immediately following cleavage from the resin. merckmillipore.com With pseudoproline dipeptides, the native peptide is obtained directly. merckmillipore.com With isoacyl dipeptides, a depsipeptide is produced, which then requires a subsequent pH-mediated O- to N-acyl shift to yield the native peptide. peptide.commerckmillipore.com This feature of isoacyl dipeptides can be advantageous, as the depsipeptide intermediate is often more soluble, facilitating easier purification. merckmillipore.commerckmillipore.com

The following table provides a comparative overview of the key distinctions between isoacyl dipeptides and pseudoproline dipeptides.

FeatureIsoacyl DipeptidesPseudoproline Dipeptides
Bond Type Ester bondOxazolidine ring
Formation Acylation of the side-chain hydroxyl group of Ser or Thr with an Fmoc-amino acid. merckmillipore.comReaction of the side-chain hydroxyl of Ser or Thr with an aldehyde or ketone. bachem.com
Product after Cleavage Depsipeptide (requires O- to N-acyl shift to form the native peptide). merckmillipore.comNative peptide is regenerated directly upon TFA cleavage. merckmillipore.com
Key Advantage The resulting depsipeptide is often more soluble, which can simplify purification. merckmillipore.comDirect formation of the native peptide sequence after cleavage. merckmillipore.com

Applications and Mechanistic Insights in Peptide Assembly

Mitigation of Peptide Aggregation in Solid-Phase Peptide Synthesis

Peptide aggregation, driven by the formation of intermolecular β-sheet structures, is a primary obstacle in SPPS. chempep.compeptide.com This phenomenon can lead to incomplete reactions, low yields, and the synthesis of intractable peptides. nih.gov The use of O-acyl isodipeptides like Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH provides a robust solution to this problem by fundamentally altering the peptide's conformational landscape. nih.govpeptide.com

The core of the anti-aggregation strategy lies in the replacement of a standard amide bond with a backbone ester linkage. peptide.com In this compound, the Fmoc-L-Asn(Trt) residue is esterified to the side-chain hydroxyl group of Boc-L-Ser-OH. When this unit is incorporated into a growing peptide chain, the resulting depsipeptide segment introduces a significant structural perturbation. nih.govpeptide.com

Unlike the rigid and planar geometry of an amide bond, which readily participates in hydrogen bonding to form stable secondary structures, the ester bond possesses a different geometry and electronic character. This structural deviation acts as a "kink" in the peptide backbone, analogous to the effect of pseudoproline dipeptides. chempep.comwikipedia.org This disruption effectively breaks the conformational regularity required for the formation of β-sheet aggregates, preventing the intermolecular association of peptide chains on the solid support. nih.gov

FeatureStandard Amide BackboneBackbone with O-acyl Isopeptide
Bond Type Amide (-CO-NH-)Ester (-CO-O-)
Geometry Planar, favors trans conformationNon-planar, introduces a "kink"
H-Bonding Acts as H-bond donor and acceptorActs as H-bond acceptor only
Consequence Promotes β-sheet formation and aggregationDisrupts secondary structures, prevents aggregation

The primary driving force for peptide aggregation is the formation of extensive hydrogen bonding networks between the backbone amide groups of different peptide chains. peptide.com The amide bond contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), facilitating the stable, repeating patterns of β-sheets.

The introduction of the ester linkage from this compound removes a critical hydrogen bond donor (the N-H group) from the peptide backbone at that position. nih.gov This deletion fundamentally disrupts the capacity of the peptide chain to form the stable, inter-chain hydrogen bonds necessary for aggregation. peptide.comnih.gov By preventing these interactions, the peptide chains remain better solvated and less likely to self-associate, keeping the reactive sites accessible for subsequent synthesis steps. nih.gov

Enhancement of Coupling Efficiencies and Reaction Kinetics in SPPS

By effectively preventing on-resin aggregation, O-acyl isodipeptides significantly improve the efficiency of the synthesis process. When peptide chains aggregate, the N-terminal amine becomes sterically hindered and poorly solvated, leading to sluggish and incomplete coupling reactions. mblintl.com

The use of this compound ensures that the growing peptide remains in a more soluble and accessible state. nih.govpolypeptide.com This enhanced solvation allows for unimpeded access of activated amino acids to the N-terminus of the resin-bound peptide, resulting in:

Faster reaction kinetics: Coupling reactions proceed more quickly as reagents can readily reach the reaction site.

Higher coupling efficiencies: The improved accessibility leads to more complete reactions, minimizing the formation of deletion sequences and other impurities. iris-biotech.de

Improved reliability: The synthesis of known "difficult sequences" becomes more predictable and successful. chempep.commblintl.com

Facilitation of Peptide Fragment Condensation and Convergent Synthesis

Convergent synthesis, where smaller, protected peptide fragments are synthesized separately and then joined together, is a powerful strategy for producing large peptides and small proteins. nih.gov However, the success of this approach is often limited by the poor solubility and aggregation of the protected fragments. nih.gov

The O-acyl isopeptide method, utilizing building blocks like this compound, is exceptionally well-suited for fragment condensation. nih.govrsc.org Protected peptide fragments can be synthesized with an O-acyl isopeptide linkage at the C-terminus. These fragments exhibit enhanced solubility and a reduced tendency to aggregate, making them easier to handle and purify. nih.gov

Crucially, the ester linkage is stable during fragment coupling procedures. The condensation reaction proceeds without significant epimerization at the C-terminal residue. rsc.org Once the full-length peptide is assembled, the ester bond can be smoothly converted to the native amide bond via an O-to-N intramolecular acyl migration, a reaction that typically proceeds to completion under neutral or slightly basic pH conditions. nih.govspringernature.com

Synthesis StepAdvantage of Using O-acyl Isopeptide Fragment
Fragment Synthesis Reduced aggregation on-resin, leading to higher purity and yield.
Fragment Purification Improved solubility of the protected fragment simplifies HPLC purification.
Fragment Condensation Enhanced solubility of the fragment in coupling solvents; racemization-free coupling. rsc.orgresearchgate.net
Final Deprotection A final, clean O-to-N acyl migration step yields the native peptide. nih.gov

Improvements in Crude Peptide Solubility and Subsequent Purification Outcomes

A direct consequence of mitigating aggregation during SPPS is the markedly improved quality and solubility of the crude peptide product after cleavage from the resin. peptide.comnih.gov Peptides synthesized with standard methods, if prone to aggregation, often yield crude products that are difficult to dissolve, handle, and purify.

The incorporation of an O-acyl isopeptide structure maintains the peptide in a more soluble, non-aggregated state, a property that persists even after cleavage. nih.govspringernature.com This hydrophilic precursor peptide is significantly easier to dissolve in aqueous buffers used for purification. nih.gov The benefits include:

Enhanced Solubility: The crude O-acyl isopeptide is readily soluble, preventing losses due to precipitation. nih.gov

Simplified Purification: The improved solubility and higher purity of the crude product streamline its purification by High-Performance Liquid Chromatography (HPLC). nih.gov

After purification, the O-acyl isopeptide is converted to the target peptide through the O-to-N acyl migration step, yielding the final product with high purity. nih.gov

Analytical and Spectroscopic Characterization Techniques

Purity Assessment Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of protected amino acids and peptides like Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH. rsc.org This technique separates compounds based on their hydrophobicity.

The stationary phase is typically a C18-modified silica (B1680970) gel, and the mobile phase consists of a mixture of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. rsc.org A gradient of increasing organic solvent concentration is used to elute the compounds from the column. The high hydrophobicity conferred by the Boc, Fmoc, and Trt protecting groups means that a relatively high concentration of organic solvent is required for elution.

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A typical purity level for this compound is expected to be above 98%.

ParameterTypical Condition
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm, 254 nm, and 280 nm

This table represents typical RP-HPLC conditions and is for illustrative purposes.

Impurities in this compound can arise from several sources, including the starting materials, incomplete reactions, or side reactions during synthesis and purification. Common impurities may include the individual protected amino acids (Boc-L-Ser-OH and Fmoc-L-Asn(Trt)-OH) if the coupling reaction is incomplete. Diastereomeric impurities could also be present if any racemization occurs.

RP-HPLC is the primary tool for detecting and quantifying these impurities. ajpamc.com The high resolution of modern HPLC systems allows for the separation of closely related compounds. By comparing the retention times with known standards, it is possible to identify specific impurities. Mass spectrometry coupled with HPLC (LC-MS) can further aid in the identification of unknown peaks by providing molecular weight information.

Structural Elucidation Methods

Confirming the precise chemical structure of this compound is essential. A combination of spectroscopic techniques is employed to verify the molecular weight and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules. For this compound, ¹H NMR provides information about the number and types of protons and their neighboring environments.

The expected ¹H NMR spectrum would show characteristic signals for the protons of the Boc, Fmoc, and Trt protecting groups, as well as for the amino acid residues. For example, the nine equivalent protons of the tert-butyl group of Boc would appear as a singlet around 1.4 ppm. The aromatic protons of the Fmoc and Trt groups would resonate in the downfield region, typically between 7.2 and 7.8 ppm. The protons of the serine and asparagine backbones and side chains would appear in the region of 3-5 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and to confirm the ester linkage between the serine side-chain and the asparagine.

Proton TypeExpected Chemical Shift (ppm)
Trityl (Trt) aromatic protons~7.2 - 7.5
Fluorenyl (Fmoc) aromatic protons~7.6 - 7.8
Serine α-CH~4.3 - 4.6
Asparagine α-CH~4.5 - 4.8
Serine β-CH₂~3.8 - 4.2
Asparagine β-CH₂~2.7 - 3.0
Boc (CH₃)₃~1.4

This table represents expected ¹H NMR chemical shifts and is for illustrative purposes. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation during the ionization process. The expected molecular weight of this compound is 783.9 g/mol . peptide.com In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 784.9 or as adducts with other cations like sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. The fragmentation pattern would be expected to show losses of the protecting groups (Boc, Fmoc, Trt) and characteristic cleavages of the peptide backbone.

Stereochemical Integrity Analysis

The stereochemical purity of this compound is critical, as the biological activity of peptides is highly dependent on their chirality. It is essential to ensure that no racemization has occurred at the chiral centers of the L-serine and L-asparagine residues during the synthesis.

This can be assessed by chiral chromatography, where the compound is analyzed on a chiral stationary phase that can separate enantiomers. Alternatively, the compound can be hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by gas chromatography or HPLC. The presence of any D-amino acids would indicate racemization.

Theoretical and Computational Approaches in Understanding Isoacyl Dipeptide Behavior

Molecular Modeling of Conformational Effects Induced by Ester Linkages

The replacement of a peptide bond with an ester linkage, as seen in the isoacyl structure of Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH, introduces significant changes to the local geometry and conformational freedom of the peptide backbone. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD), are instrumental in exploring the conformational landscape of these modified peptides.

Theoretical conformational analysis of dipeptide models provides fundamental insights into their preferred structures. For instance, a comprehensive DFT study on an N-formyl-L-serine-L-alanine-NH2 dipeptide model, using methods like B3LYP and M06-2X, identified 87 stable conformers out of a possible 243. nih.gov The investigation revealed that the most stable structures often adopt a β-turn conformation, stabilized by intramolecular hydrogen bonds. nih.gov Similar computational analyses on analogous depsipeptides, where an amide bond is replaced by an ester linkage, can elucidate the energetic landscape defined by the dihedral angles (φ, ψ) around the serine residue.

Table 1: Comparison of Computational Methods for Dipeptide Conformational Analysis

Computational Method Basis Set Key Findings for Ser-Ala Dipeptide nih.gov
B3LYP 6-311+G(d,p) Identified stable conformers and β-turn structures.

This interactive table summarizes computational methods used in studies analogous to the target compound.

A key finding from such studies is the characterization of intramolecular hydrogen bonding, which can be analyzed using Quantum Theory of Atoms in Molecules (QTAIM). nih.gov In the case of the Ser-Ala dipeptide, the most stable β-turn conformer was stabilized by three hydrogen bonds. nih.gov By replacing the amide linkage with an ester bond, the hydrogen bond donating capacity of the backbone is removed at that position. Molecular modeling can predict how this alteration forces a rearrangement of the peptide backbone to satisfy new energetic minima, often leading to a more extended or disordered local conformation compared to a typical peptide β-turn. These models can calculate the relative energies of different side-chain and backbone conformations, predicting the most likely structures in solution. nih.gov

Computational Simulations of Peptide Aggregation Prevention

A significant challenge in solid-phase peptide synthesis (SPPS) is the aggregation of the growing peptide chain, which can lead to incomplete reactions and low yields. Isoacyl dipeptides are strategically employed to mitigate this issue. Computational simulations, particularly molecular dynamics, are pivotal in understanding the mechanism by which these structures inhibit aggregation.

Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures that are insoluble in the synthesis solvents. mdpi.com MD simulations can model the behavior of multiple peptide chains in a simulated solvent box over time, observing their interactions and tendencies to aggregate. mdpi.comnih.gov

The introduction of a backbone ester linkage, as in an isoacyl dipeptide, disrupts the regular pattern of hydrogen bond donors and acceptors along the peptide backbone. This disruption is the key to its aggregation-inhibiting properties. Computational models can simulate and compare the aggregation propensity of a "difficult" peptide sequence with and without the isoacyl modification.

Table 2: Theoretical Impact of Isoacyl Linkage on Peptide Aggregation Dynamics

Feature Standard Peptide Backbone Isoacyl (Depsipeptide) Backbone
Hydrogen Bonding Regular pattern of N-H donors and C=O acceptors Disrupted pattern; loss of an N-H donor
Conformation Prone to form stable β-sheet structures Favors more disordered or extended conformations

| Aggregation Propensity | High, due to intermolecular H-bonds | Low, due to steric hindrance and H-bond disruption |

This interactive table outlines the theoretical differences contributing to the prevention of peptide aggregation.

Simulations of amyloid-β peptide fragments, for example, have shown that aggregation is driven by electrostatic attractions and the formation of intermolecular β-sheets. mdpi.com By analogy, MD simulations of peptides containing an isoacyl segment would likely demonstrate a significant reduction in the formation of stable, ordered aggregates. The simulations would show peptide chains that are less likely to align into β-sheets, maintaining greater conformational flexibility and remaining better solvated, thus preventing precipitation on the solid support. These simulations can provide a visual and quantitative measure of the effectiveness of the isoacyl strategy in preventing aggregation. nih.gov

Theoretical Studies on Protecting Group Compatibility and Reactivity Profiles

The successful synthesis of this compound requires a precise and orthogonal protecting group strategy. The molecule contains three distinct protecting groups: tert-Butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and Trityl (Trt). Theoretical studies are essential for understanding their compatibility and for predicting their reactivity under different chemical conditions, ensuring that they can be removed selectively without affecting other parts of the molecule.

The orthogonality of the Boc and Fmoc groups is a cornerstone of modern peptide synthesis. iris-biotech.de The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Fmoc group is removed by a base-catalyzed β-elimination mechanism, typically using a secondary amine like piperidine (B6355638). americanpeptidesociety.orgnih.gov This difference in cleavage conditions allows for their selective removal. Quantum mechanical calculations can model the reaction pathways for the deprotection of both groups, determining the activation energy barriers for each reaction. These calculations would confirm that the energy barrier for acid-catalyzed removal of Fmoc is prohibitively high, and likewise, the barrier for base-catalyzed removal of Boc is also very high, thus validating their orthogonality.

The Trityl (Trt) group, protecting the side-chain amide of asparagine, is also acid-labile, but it is significantly more sensitive to acid than the Boc group. cblpatras.gr Theoretical studies can quantify this difference in lability. By modeling the acidolysis reaction, computational methods can show that the formation of the stable trityl cation intermediate occurs under much milder acidic conditions than those required for Boc removal. cblpatras.grsci-hub.se This allows for the selective deprotection of the Trt group in the presence of a Boc group if carefully controlled acidic conditions are used. Comparative studies have shown that Trt-based protection schemes can lead to purer peptides compared to t-Butyl (tBu)-based schemes due to the milder deprotection conditions required for Trt removal. sci-hub.se

Table 3: Theoretical Reactivity Profiles of Protecting Groups

Protecting Group Class Cleavage Condition Relative Lability Orthogonality Principle
Boc Carbamate Strong Acid (e.g., TFA) Low Orthogonal to Fmoc (Acid vs. Base)
Fmoc Carbamate Base (e.g., Piperidine) High (in base) Orthogonal to Boc/Trt (Base vs. Acid)

| Trt | Trityl Ether | Mild Acid (e.g., dilute TFA) | Very High (in acid) | Quasi-orthogonal to Boc (differential acid lability) |

This interactive table summarizes the theoretical basis for the orthogonal strategy employed in the target compound.

Computational analysis can also predict potential side reactions. For example, the dibenzofulvene byproduct of Fmoc deprotection can form adducts, and the trityl cation can cause side reactions if not properly scavenged. thermofisher.com Theoretical models can help in designing optimal cleavage cocktails and reaction conditions to minimize these unwanted pathways, ensuring the integrity of the final peptide product.

Future Directions and Emerging Research Avenues

Development of Novel Isoacyl Dipeptide Analogs with Enhanced Properties

Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH belongs to a class of reagents known as isoacyl dipeptides or O-acyl isodipeptide units. researchgate.netiris-biotech.de These reagents are designed to enhance coupling efficiencies and mitigate aggregation during Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de The core strategy involves the acylation of the hydroxyl group of a Boc-protected serine or threonine with an Fmoc-protected amino acid. iris-biotech.demerckmillipore.com This creates a depsipeptide, introducing an ester bond into the peptide backbone instead of the typical amide bond at that specific position. iris-biotech.demerckmillipore.com

This structural modification induces a significant conformational change that disrupts the interchain hydrogen bonding responsible for on-resin aggregation, similar to the effect of pseudoprolines. iris-biotech.demerckmillipore.com A key advantage of the isoacyl dipeptide method emerges after the peptide is cleaved from the resin. The resulting depsipeptide is often significantly more soluble than its native peptide counterpart, which greatly facilitates purification by HPLC. merckmillipore.commerckmillipore.com The native amide bond can be readily reformed through a spontaneous O-to-N acyl migration under neutral to slightly basic pH conditions (pH ~7.4) after purification. merckmillipore.com

Research is focused on expanding the library of these building blocks to include a wide array of amino acid combinations, thereby broadening their applicability. The synthesis of forty different Boc-Ser/Thr(Fmoc-Xaa)-OH units has demonstrated the versatility of this approach. researchgate.net Future developments will likely focus on creating analogs with fine-tuned properties, such as altered rates of O-to-N acyl migration or enhanced stability under specific coupling conditions, to provide chemists with a more nuanced toolkit for tackling exceptionally challenging peptide sequences.

Table 1: Properties of this compound Note: Data is interactive. Click headers to sort.

Property Value Source
CAS Number 944283-17-4 peptide.comapeptides.com
Molecular Formula C46H45N3O9 peptide.com
Molecular Weight 783.9 g/mol peptide.com
Synonym N-Boc-O-(N'-alpha-Fmoc-N'-gamma-trityl-L-asparaginyl)-L-serine peptide.com
Class Isoacyl Dipeptide iris-biotech.de

Integration into Automated and High-Throughput Peptide Synthesis Systems

The repetitive cycle of deprotection and coupling steps in solid-phase peptide synthesis (SPPS) makes it highly amenable to automation. iris-biotech.de Modern peptide synthesis relies heavily on automated synthesizers that can perform these cycles efficiently, enabling the rapid production of peptides. nih.govuci.edu The integration of building blocks like this compound into these automated workflows is a critical area of development. The primary challenge in automated synthesis, especially for long or hydrophobic sequences, is aggregation of the growing peptide chain, which hinders reagent access and leads to incomplete reactions and deletion sequences. nih.gov

Isoacyl dipeptides are particularly valuable in automated and high-throughput contexts because they directly address this core problem of aggregation. iris-biotech.demerckmillipore.com By incorporating an isoacyl dipeptide at a strategic point in a sequence, the aggregation-prone conformation can be disrupted, ensuring higher fidelity and yield in the automated process. merckmillipore.com Furthermore, the development of flow-based peptide synthesis systems, which offer even greater efficiency and speed, also stands to benefit from these reagents. acs.orgmtak.hu The improved solubility and coupling efficiency provided by isoacyl dipeptides can help overcome some of the kinetic challenges inherent in continuous flow systems. acs.org

However, the use of isoacyl dipeptides requires specific considerations in automated protocols. For instance, activation methods must be chosen carefully, as base-mediated coupling reagents like HBTU/DIPEA can cause a side reaction involving β-elimination of the Fmoc-amino acid from the serine side chain. merckmillipore.com Activation with carbodiimides such as DIPCDI in the presence of HOBt is often preferred to avoid this complication. merckmillipore.com Future research will focus on optimizing protocols and coupling reagents for the seamless integration of a wider range of isoacyl dipeptides into various automated platforms, making the synthesis of "difficult" peptides a more routine and reliable process. nih.govnih.gov

Application in the Synthesis of Peptide Conjugates and Modified Biomolecules

The synthesis of complex biomolecules, such as peptide conjugates, cyclic peptides, and post-translationally modified peptides, presents unique challenges that can be addressed by advanced building blocks. The use of this compound and related isoacyl dipeptides facilitates the assembly of the primary peptide sequence, which is often the prerequisite for subsequent modification or conjugation. acs.org The enhanced solubility of the depsipeptide intermediate can be a significant advantage for solution-phase conjugation reactions performed after cleavage from the resin, as it can prevent aggregation that might otherwise plague the reaction. merckmillipore.com

The temporary ester bond in the depsipeptide backbone could potentially be exploited as a unique reactive handle. While the primary application involves its conversion to a native amide bond, research could explore trapping the O-acyl intermediate or inducing the O-to-N acyl shift under conditions that simultaneously promote a conjugation reaction. This would fall under the umbrella of late-stage functionalization, a powerful strategy for creating diverse peptide analogs. nih.gov

Q & A

Basic: What is the role of Boc and Fmoc protecting groups in Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH during solid-phase peptide synthesis?

Answer:
Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are orthogonal protecting groups used to prevent undesired side reactions during peptide synthesis. In this compound:

  • Boc protects the α-amino group of serine and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) .
  • Fmoc protects the side-chain amine of asparagine (Asn) and is cleaved via base treatment (e.g., 20% piperidine in DMF) .
  • Trt (trityl) on Asn prevents aggregation and side-chain reactivity during coupling .

This dual protection strategy allows sequential deprotection and coupling in complex peptide assemblies. For example, Fmoc-L-Asn(Trt)-OH has been used in abyssomicin C synthesis, achieving 65% yield with high purity after cleavage .

Table 1: Common Protecting Groups and Deprotection Conditions

Protecting GroupRemoval ConditionCompatibility
BocTFA (acidic)Orthogonal to Fmoc
FmocPiperidine (basic)Orthogonal to Boc
TrtTFA (acidic)Stable under basic conditions

Basic: How is this compound characterized for purity and structural identity?

Answer:
Rigorous analytical methods are employed:

  • HPLC : Assess purity (>95% typical) using reverse-phase columns (e.g., LiChrosorb® RP-18) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for this compound: calc. 797.9 Da) .
  • NMR : Verify stereochemistry and absence of racemization (e.g., 1^1H and 13^{13}C peaks for Fmoc and Trt groups) .

For example, in glycopeptide synthesis, Fmoc-Asn(Trt)-OH derivatives were validated via ESMS and amino acid analysis after cleavage .

Advanced: How can coupling efficiency be optimized for this compound in sterically hindered environments?

Answer:
Steric hindrance from Trt and Fmoc groups requires tailored coupling strategies:

  • Activation Reagents : Use HOBt/DIC or PyBOP for efficient activation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, CH2_2Cl2_2) improve solubility .
  • Extended Reaction Time : 12–24 hours for complete coupling, monitored by Kaiser test .

In a study, coupling Fmoc-L-Asn(Trt)-OH to resin-bound serine achieved 58% yield after 12 hours in CH2_2Cl2_2, followed by NaHCO3_3 quenching and column purification .

Table 2: Coupling Optimization Parameters

ParameterRecommendationOutcome
Activation ReagentHOBt/DIC or PyBOPReduced racemization
SolventDMF or CH2_2Cl2_2Enhanced solubility
Reaction Time12–24 hours>90% conversion

Advanced: What strategies mitigate side reactions during Fmoc-L-Asn(Trt)-OH incorporation into glycopeptides?

Answer:
Key strategies include:

  • Preactivation : Use preactivated Pfp esters to minimize racemization, especially for cysteine residues .
  • Low-Temperature Coupling : Reduce β-sheet formation and aggregation .
  • Orthogonal Protection : Combine Trt with Alloc (allyloxycarbonyl) for selective deprotection in glycosylated peptides .

For instance, glycosylated Fmoc-Asn derivatives (e.g., Fmoc-L-Asn[diMan-(Fuc)]-OH) were synthesized using presynthesized building blocks to avoid carbohydrate degradation .

Advanced: How is this compound applied in pH-responsive drug delivery systems?

Answer:
The compound’s dual protection enables integration into stimuli-responsive polymers. For example:

  • pH-Sensitive Linkers : Acid-labile Trt groups release drugs in tumor microenvironments (pH 5.0–6.5) .
  • Self-Assembly : Peptides incorporating Fmoc-Asn(Trt)-OH form micelles for controlled doxorubicin release .

In one study, Fmoc-Asn(Trt)-OH was used in a pH-responsive peptide polymer (ATN-FFPFF-ATN), achieving >80% drug release at pH 5.0 .

Basic: What are the storage and handling requirements for this compound?

Answer:

  • Storage : Protect from light at –20°C in airtight containers to prevent Fmoc degradation .
  • Handling : Use gloves and fume hoods; avoid inhalation (potential respiratory irritation per GHS Category 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.